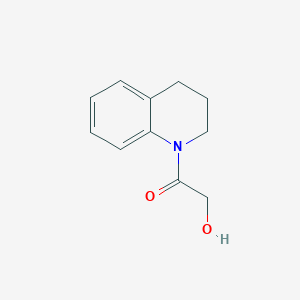

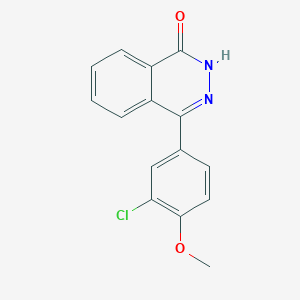

![molecular formula C18H17N3O7S2 B2535135 ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate CAS No. 946385-32-6](/img/structure/B2535135.png)

ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate is a chemical compound with the molecular formula C18H17N3O5S2 and a molecular weight of 419.47. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known for its various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been carried out for quite some time due to their known antiviral activity . A series of 1,2,4-benzo-thiadiazinones could be prepared by the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . More recently, the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides has been reported .Molecular Structure Analysis

The molecular structure of ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Chemical Reactions Analysis

The key stage in the preparation of the 2H-1,2,4-benzo-thiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives is a Curtius rearrangement followed by an intramolecular cyclization . The reaction of the saccharins with hydrazine gives the hydrazides. The nitrosation of the latter leads to the acylazides which undergo a thermal Curtius rearrangement when refluxed in toluene, to give the isocyanates. Under the reaction conditions, they undergo an intramolecular cyclization involving the nitrogen atom of the sulfonamide group and yield the target compounds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, a key component of the compound, has been reported to have antimicrobial properties . This makes it potentially useful in the development of new antimicrobial drugs.

Antiviral Activity

The compound has also been associated with antiviral activity . This suggests that it could be used in the development of antiviral therapies, particularly for diseases that currently lack effective treatments.

Antidiabetic Activity

The compound has been associated with antidiabetic activity . This suggests that it could be used in the development of new treatments for diabetes, a chronic disease that affects millions of people worldwide.

Anticancer Properties

The compound has been reported to have anticancer properties . This suggests that it could be used in the development of new cancer treatments, particularly for forms of cancer that are resistant to existing therapies.

HCV Polymerase Inhibitors

In 2006, a scientist, Tedesco et al. reported a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones. This series was screened as HCV polymerase inhibitors . This suggests that the compound could be used in the development of new treatments for Hepatitis C, a viral infection that can lead to serious liver damage.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7S2/c1-2-28-18(23)13-5-3-4-6-14(13)21-17(22)10-29(24,25)12-7-8-15-16(9-12)30(26,27)20-11-19-15/h3-9,11H,2,10H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPQZMGATTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

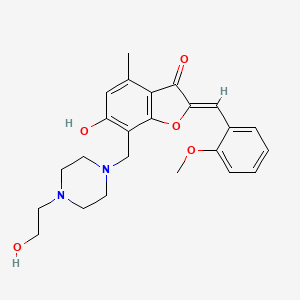

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)

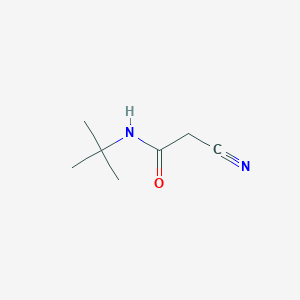

![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)

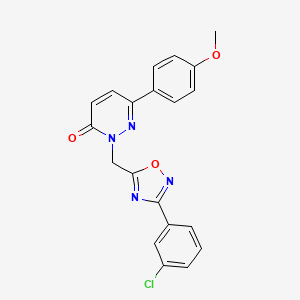

![N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2535059.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)